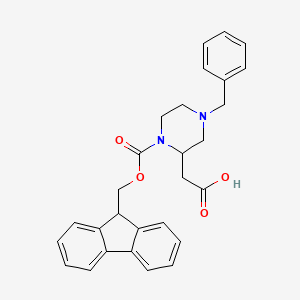
2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a benzyl group, and a piperazine ring. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amine functionality.
Formation of Piperazine Ring: The piperazine ring is synthesized through cyclization reactions.
Benzylation: The benzyl group is introduced via alkylation reactions.
Acetic Acid Addition: The final step involves the addition of the acetic acid moiety to complete the compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the multiple steps required for its synthesis. These machines can precisely control reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during synthesis and can be removed under mild basic conditions, allowing for the sequential addition of amino acids. The benzyl group and piperazine ring provide additional stability and reactivity, making the compound versatile in various chemical reactions.
類似化合物との比較
Similar Compounds
2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid: Another Fmoc-protected amino acid derivative.
2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclopropyl)acetic acid: A similar compound with a cyclopropyl ring instead of a piperazine ring.
Uniqueness
2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid is unique due to its combination of the Fmoc protecting group, benzyl group, and piperazine ring. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other organic synthesis applications.
特性
IUPAC Name |
2-[4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c31-27(32)16-21-18-29(17-20-8-2-1-3-9-20)14-15-30(21)28(33)34-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,21,26H,14-19H2,(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHIFRNPUMRXOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2401526.png)
![1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine](/img/structure/B2401527.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2401529.png)



![8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2401534.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2401535.png)





